molecular formula C13H24N2O2 B1375318 N-Boc-N-(3-piperidyl)cyclopropylamine CAS No. 250275-24-2

N-Boc-N-(3-piperidyl)cyclopropylamine

Cat. No.: B1375318
CAS No.: 250275-24-2
M. Wt: 240.34 g/mol
InChI Key: YPGOLKSFUYFLPB-UHFFFAOYSA-N
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Description

N-Boc-N-(3-piperidyl)cyclopropylamine is an organic compound with the molecular formula C13H24N2O2. It is a derivative of cyclopropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the cyclopropyl ring is attached to a piperidine ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-(3-piperidyl)cyclopropylamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with tert-butyl chloroformate to introduce the Boc protecting group. The resulting Boc-protected cyclopropylamine is then reacted with 3-piperidylamine under suitable conditions to form this compound.

Reaction Conditions:

  • Protection of Cyclopropylamine:

      Reagents: Cyclopropylamine, tert-butyl chloroformate, base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen)

      Solvent: Dichloromethane or similar non-polar solvent

  • Coupling with 3-Piperidylamine:

      Reagents: Boc-protected cyclopropylamine, 3-piperidylamine, coupling agent (e.g., EDCI, HOBt)

      Conditions: Room temperature to mild heating

      Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(3-piperidyl)cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like strong nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-(3-piperidyl)cyclopropylamine (after Boc removal)

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Boc-N-(3-piperidyl)cyclopropylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-Boc-N-(3-piperidyl)cyclopropylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed under specific conditions to reveal the active amine.

Molecular Targets and Pathways

    Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

    Receptors: Can act as a ligand for certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

N-Boc-N-(3-piperidyl)cyclopropylamine can be compared with other Boc-protected amines and cyclopropyl derivatives:

    N-Boc-cyclopropylamine: Similar in structure but lacks the piperidine ring, making it less versatile in certain synthetic applications.

    N-Boc-piperidine: Contains the piperidine ring but lacks the cyclopropyl group, affecting its reactivity and biological activity.

    N-Boc-N-(2-piperidyl)cyclopropylamine: Similar but with a different substitution pattern on the piperidine ring, which can influence its chemical and biological properties.

Conclusion

This compound is a valuable compound in organic synthesis and pharmaceutical research. Its unique structure allows for diverse chemical reactions and applications in various scientific fields. Understanding its preparation, reactivity, and applications can aid in the development of new materials and therapeutic agents.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGOLKSFUYFLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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